molecular formula C12H23NO B14623426 2-[(Dimethylamino)methylidene]nonanal CAS No. 57202-66-1

2-[(Dimethylamino)methylidene]nonanal

Cat. No.: B14623426
CAS No.: 57202-66-1
M. Wt: 197.32 g/mol
InChI Key: GANWFCNXDUKYPR-UHFFFAOYSA-N
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Description

2-[(Dimethylamino)methylidene]nonanal is an organic compound characterized by the presence of a dimethylamino group attached to a nonanal backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Dimethylamino)methylidene]nonanal typically involves the reaction of nonanal with dimethylamine under specific conditions. One common method is the condensation reaction where nonanal is reacted with dimethylamine in the presence of an acid catalyst. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the compound. The use of continuous flow reactors is also common in industrial settings to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(Dimethylamino)methylidene]nonanal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nonanoic acid derivatives, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

2-[(Dimethylamino)methylidene]nonanal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-[(Dimethylamino)methylidene]nonanal exerts its effects involves interactions with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating its precise molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2-[(Dimethylamino)methylidene]indan-1-one: Shares a similar dimethylamino group but has a different backbone structure.

    N,N-Dimethylaminoethanol: Contains a dimethylamino group attached to an ethanol backbone.

Uniqueness

2-[(Dimethylamino)methylidene]nonanal is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity compared to similar compounds. Its longer carbon chain and specific functional groups make it suitable for specialized applications in various fields.

Properties

CAS No.

57202-66-1

Molecular Formula

C12H23NO

Molecular Weight

197.32 g/mol

IUPAC Name

2-(dimethylaminomethylidene)nonanal

InChI

InChI=1S/C12H23NO/c1-4-5-6-7-8-9-12(11-14)10-13(2)3/h10-11H,4-9H2,1-3H3

InChI Key

GANWFCNXDUKYPR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=CN(C)C)C=O

Origin of Product

United States

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